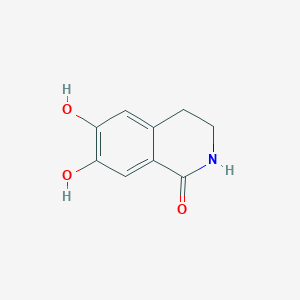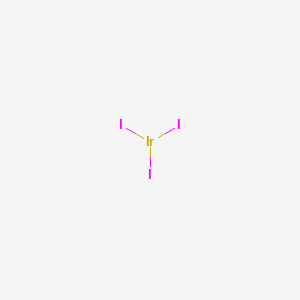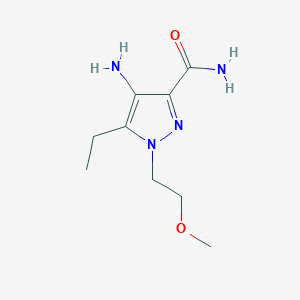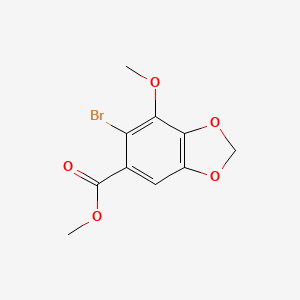
3-iodoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodoquinolin-8-ol: is a derivative of quinolin-8-ol, where an iodine atom is substituted at the third position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling iodine and other reagents.
化学反応の分析
Types of Reactions: 3-iodoquinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the eighth position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinolin-8-ol with different functional groups replacing the iodine atom.
科学的研究の応用
Chemistry: 3-iodoquinolin-8-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound has been investigated for its antimicrobial properties, including antibacterial and antifungal activities. It is also studied for its potential use in treating diseases such as Alzheimer’s, due to its ability to chelate metal ions like copper and zinc .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex aromatic structures.
作用機序
The precise mechanism of action of 3-iodoquinolin-8-ol is not fully understood. it is believed to exert its effects through the chelation of metal ions, which can disrupt essential biological processes in microorganisms. This chelation ability also makes it a candidate for research in neurodegenerative diseases, where metal ion imbalance plays a role .
類似化合物との比較
5-chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Clioquinol: Another derivative of quinolin-8-ol, used as an antifungal and antiprotozoal drug.
Uniqueness: 3-iodoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
497084-48-7 |
|---|---|
分子式 |
C9H6INO |
分子量 |
271.05 g/mol |
IUPAC名 |
3-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
InChIキー |
IFMHKXXFNZUDSZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
正規SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















